N-(4-nitrobenzyl)trifluoroacetoamide
Description
N-(4-Nitrobenzyl)trifluoroacetamide is a fluorinated amide derivative characterized by a trifluoroacetyl group attached to a 4-nitrobenzylamine scaffold.
Properties
Molecular Formula |
C9H7F3N2O3 |
|---|---|
Molecular Weight |
248.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(4-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)8(15)13-5-6-1-3-7(4-2-6)14(16)17/h1-4H,5H2,(H,13,15) |
InChI Key |
NQFHMILLSPTOFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bisamide Derivatives ()
Compounds 44–47 and 51–53 from are bisamide derivatives with varying aryl substituents. Key comparisons include:
- Substituent Effects :
- Compound 44 (4-chlorophenyl) and 45 (p-tolyl) exhibit reduced electron-withdrawing effects compared to the nitro group in N-(4-nitrobenzyl)trifluoroacetamide. This difference impacts solubility and reactivity; nitro groups enhance electrophilicity, favoring interactions with nucleophilic targets .
- Compound 47 (4-trifluoromethylphenyl) shares the trifluoromethyl group but lacks the nitro functionality. The trifluoromethyl group increases lipophilicity, whereas the nitro group in the target compound enhances polarity .
- Synthetic Yields: Bisamide derivatives like 51–53 (with diethylamino substituents) show moderate yields (52–53%), suggesting steric or electronic challenges during synthesis. N-(4-nitrobenzyl)trifluoroacetamide’s synthesis may face similar hurdles due to the nitro group’s deactivating nature .
Indolinone-Based Acetamides ()
Compounds 52–54 in feature (E)-2-(substituted-indolin-3-ylidene)-N-(quinolin-6-yl)acetamide structures. For example:
- Compound 53: (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide shares the 4-nitrobenzyl group with the target compound. The addition of a quinoline moiety and indolinone core enhances π-π stacking and hydrogen-bonding capabilities, which are absent in N-(4-nitrobenzyl)trifluoroacetamide. This structural complexity correlates with higher molecular weight (observed m/z 528.1 vs.
Trifluoroacetyl-Containing Analogs ()
The NIST-reported compound N-(Trifluoroacetyl)-N-(4-((trifluoroacetyl)amino)phenyl)-2,2,2-trifluoroacetamide () contains multiple trifluoroacetyl groups. Compared to N-(4-nitrobenzyl)trifluoroacetamide:
- Thermal Stability : Trifluoroacetyl derivatives often exhibit higher thermal stability due to the strength of C-F bonds, a property shared with the target compound .
Chloro-Trifluoromethylphenyl Acetamide ()
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide () substitutes the nitro group with chloro and trifluoromethyl groups. Key differences:
- Polarity : The nitro group in the target compound increases polarity compared to the chloro-trifluoromethyl combination, affecting solubility in polar solvents.
- Biological Interactions : Chloro and trifluoromethyl groups are common in agrochemicals and pharmaceuticals for their metabolic stability, while nitro groups may confer redox activity .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Synthetic Challenges : The nitro group in N-(4-nitrobenzyl)trifluoroacetamide may complicate synthesis (e.g., requiring controlled reduction conditions), as seen in analogs like compound 53 .
- Biological Relevance : While nitro-containing compounds are less common in drug design due to toxicity concerns, they remain valuable in agrochemistry and materials science. Further studies on the target compound’s redox behavior are warranted .
- Data Limitations : Experimental data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence, highlighting a need for focused characterization.
Q & A
Q. How might this compound interact with bacterial biochemical pathways?
- Methodological Answer : The compound’s trifluoroacetyl group disrupts bacterial PPTase enzymes, inhibiting post-translational modifications. In vitro assays (e.g., MIC determination against E. coli) and proteomic profiling (SDS-PAGE, Western blot) validate target engagement. Synergy with β-lactams is explored via checkerboard assays .
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